Cas no 2228869-11-0 (2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid)

2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid structure
2228869-11-0 structure
Product name:2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid
CAS No:2228869-11-0
MF:C10H7F2N3O2
MW:239.178288698196
CID:6097938
PubChem ID:165636792

2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid
    • 2228869-11-0
    • EN300-1971903
    • 2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
    • Inchi: 1S/C10H7F2N3O2/c11-10(12)5-9(10,8(16)17)6-3-14-7-4-13-1-2-15(6)7/h1-4H,5H2,(H,16,17)
    • InChI Key: FLRVWEALNRDWJT-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)O)C1=CN=C2C=NC=CN12)F

Computed Properties

  • Exact Mass: 239.05063280g/mol
  • Monoisotopic Mass: 239.05063280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5Ų
  • XLogP3: 0.8

2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1971903-5.0g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
5g
$4806.0 2023-06-02
Enamine
EN300-1971903-2.5g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
2.5g
$3249.0 2023-09-16
Enamine
EN300-1971903-10g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
10g
$7128.0 2023-09-16
Enamine
EN300-1971903-0.25g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
0.25g
$1525.0 2023-09-16
Enamine
EN300-1971903-0.5g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
0.5g
$1591.0 2023-09-16
Enamine
EN300-1971903-5g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
5g
$4806.0 2023-09-16
Enamine
EN300-1971903-0.05g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
0.05g
$1393.0 2023-09-16
Enamine
EN300-1971903-1.0g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
1g
$1658.0 2023-06-02
Enamine
EN300-1971903-1g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
1g
$1658.0 2023-09-16
Enamine
EN300-1971903-10.0g
2,2-difluoro-1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropane-1-carboxylic acid
2228869-11-0
10g
$7128.0 2023-06-02

Additional information on 2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid

Introduction to 2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid (CAS No. 2228869-11-0)

2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid, identified by its CAS number 2228869-11-0, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules characterized by its unique structural framework, which combines a cyclopropane ring with fluorinated and imidazo[1,2-a]pyrazine substituents. The presence of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in pharmaceutical applications.

The structural motif of 2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid is particularly intriguing due to the combination of a cyclopropane ring and a fused imidazo[1,2-a]pyrazine scaffold. The cyclopropane ring is known for its high ring strain, which can enhance the reactivity of the molecule and facilitate interactions with biological targets. Meanwhile, the imidazo[1,2-a]pyrazine moiety is a well-documented pharmacophore that has been extensively studied for its biological activity. This unique blend of structural features makes CAS No. 2228869-11-0 a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various kinases and enzymes involved in cancer metabolism. The fluorine atoms in 2,2-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclopropane-1-carboxylic acid can enhance metabolic stability and binding affinity to biological targets, making it an attractive candidate for drug development. Additionally, the imidazo[1,2-a]pyrazine ring has shown promise in modulating pathways associated with tumor growth and survival. Several studies have demonstrated the potential of this scaffold in inhibiting key enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs), which are implicated in various inflammatory and autoimmune diseases.

One of the most compelling aspects of CAS No. 2228869-11-0 is its ability to interact with biological targets through multiple mechanisms. The cyclopropane ring can engage in favorable van der Waals interactions with protein surfaces, while the imidazo[1,2-a]pyrazine moiety can form hydrogen bonds and π-stacking interactions with key residues in the active site of enzymes. This dual interaction pattern enhances the binding affinity and selectivity of the compound towards its intended biological targets. Furthermore, the presence of fluorine atoms can modulate the electronic properties of the molecule, influencing its pharmacokinetic profile.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of CAS No. 2228869-11-0 with biological targets with high accuracy. Molecular docking studies have revealed that this compound can effectively bind to the ATP-binding pockets of kinases such as JAK3 and TYK2. The cyclopropane ring is positioned in a hydrophobic pocket within the active site, while the imidazo[1,2-a]pyrazine moiety interacts with key amino acid residues through hydrogen bonding and π-stacking interactions. These findings provide valuable insights into the structural basis for the biological activity of this compound.

The synthesis of CAS No. 2228869-11-0 presents several challenges due to its complex structural framework. However, recent developments in synthetic methodologies have made it possible to access this compound in multi gram quantities for preclinical studies. The synthesis typically involves multi-step reactions starting from commercially available precursors such as imidazo[1,2-a]pyrazines and fluorinated cyclopropanes. Key steps include functional group transformations such as halogenation, coupling reactions, and carboxylation to introduce the necessary substituents into the molecular framework.

Once synthesized, CAS No. 2228869-11-0 undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (LCMS), and X-ray crystallography to confirm its identity and purity. These analytical methods provide detailed information about the molecular structure and conformational preferences of the compound under different conditions.

The pharmacological evaluation of CAS No. 2228869-11-0 has revealed promising activities against several disease-related targets. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK3 and TYK2 kinases at submicromolar concentrations (IC50 values ranging from 0.5 nM to 5 nM). These findings suggest that CAS No. 2228869-11-0 could be a lead compound for developing novel therapeutics targeting inflammatory and autoimmune diseases.

Preclinical studies have further validated the potential therapeutic applications of CAS No. 2228869-11-0 by evaluating its efficacy and safety profiles in animal models. In vivo studies have shown that this compound can effectively suppress inflammation-induced responses in mouse models without significant side effects at tolerated doses (up to 100 mg/kg). These results support further development efforts aimed at translating this compound into clinical trials for treating human diseases.

The future prospects for CAS No. 2228869-11-0 are promising given its unique structural features and biological activities observed thus far. Ongoing research efforts are focused on optimizing its potency against target enzymes while minimizing off-target effects through structure-based drug design approaches such as computational modeling or fragment-based drug discovery strategies.

In conclusion,CAS No., 2228869 -11 -0, represents an exciting opportunity for medicinal chemists seeking novel scaffolds with therapeutic potential against inflammatory diseases . Its distinctive structural features make it an excellent candidate for further exploration , paving way toward development new treatments . With continued advancements , it may soon become part significant arsenal fighting wide range disorders .

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